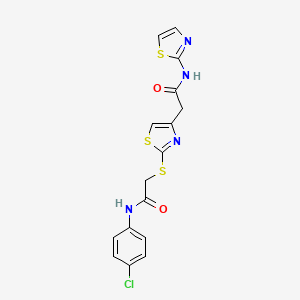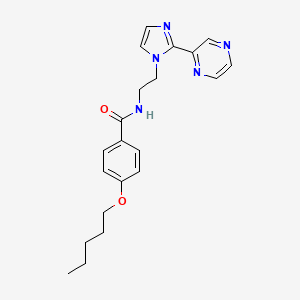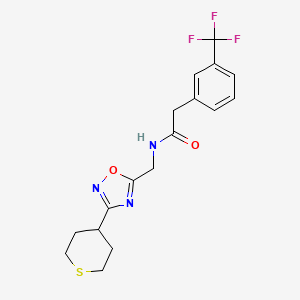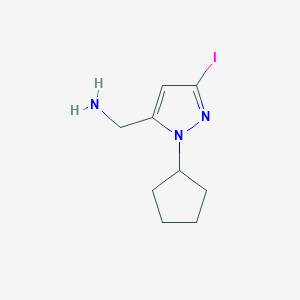
1-(2-Fluorobenzoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H12FNO. It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound has been found to exhibit potent cytotoxic activities against renal and melanoma tumor cell lines .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a 2-fluorobenzoyl group . The molecular weight of this compound is 193.221 g/mol .Physical And Chemical Properties Analysis
This compound is a light yellow liquid . It has a molecular weight of 193.221 g/mol and a formula weight of 193.22 .Scientific Research Applications
Anti-Alzheimer's Activity
1-(2-Fluorobenzoyl)pyrrolidine and related compounds have shown potential in Alzheimer's disease research. A study by Gupta et al. (2020) synthesized N-benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one as analogs for anti-Alzheimer's activity. These compounds were evaluated for their therapeutic potential against Alzheimer's, with some showing significant results compared to donepezil, a major drug used in Alzheimer's treatment (Gupta et al., 2020).
Synthesis and Reactivity Studies
Research by Hankovszky et al. (1989) involved the synthesis of 2-Flurophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls from corresponding nitrones. This study highlights the versatility of fluorinated pyrrolidine derivatives in the field of organic synthesis (Hankovszky et al., 1989).
Molecular Imaging Applications
Julien Andriès et al. (2010) explored the use of a pyrrolidine derivative in the development of a serotonin 5-HT(7) radiotracer for positron emission tomography. Although the initial experiments did not result in a specific 5-HT(7) receptor delineation, this research contributes to the ongoing efforts in molecular imaging and radiotracer development (Andriès et al., 2010).
Novel Synthesis Approaches
The study by Murthy et al. (2017) highlights the synthesis of a new heterocycle-based molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO). This compound was synthesized through a reduction reaction and characterized by various techniques, demonstrating the diverse synthetic applications of fluorinated pyrrolidine compounds (Murthy et al., 2017).
Pharmacological Evaluation
Mizuno et al. (1999) conducted a study on pyrroloazepine derivatives, including those with a 4-[4-(4-fluorobenzoyl)piperidino]butyl group, evaluating them as alpha 1 adrenergic and serotonin 2 (5-HT2) receptor antagonists. This research demonstrates the pharmacological potential of pyrrolidine derivatives in the development of novel antihypertensive agents (Mizuno et al., 1999).
Safety and Hazards
Future Directions
While specific future directions for 1-(2-Fluorobenzoyl)pyrrolidine are not mentioned in the available literature, pyrrolidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities . They can serve as a versatile scaffold for the design of new compounds with different biological profiles .
Properties
IUPAC Name |
(2-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBXHPRYPHBYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid](/img/structure/B2640089.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2640090.png)
![N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2640091.png)
![4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2640092.png)

![3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640097.png)
![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)



![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2640107.png)


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)
